N-(1-benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(1-Benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry. The structure of this compound features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system, with various substituents that contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(1-Benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a reaction between a pyrazole derivative and a pyridine derivative can be catalyzed by a strong acid like hydrochloric acid or a base like sodium hydroxide.
Introduction of Substituents: The benzyl, cyclopropyl, and methyl groups are introduced through various substitution reactions. Benzylation can be achieved using benzyl bromide in the presence of a base such as potassium carbonate. Cyclopropyl groups can be introduced via cyclopropanation reactions, often using reagents like diazomethane.
Formation of the Carboxamide Group: The carboxamide functionality is typically introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~-(1-Benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and cyclopropyl positions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to dehydrogenated products.
Scientific Research Applications
N~4~-(1-Benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of tropomyosin receptor kinases (TRKs), which are implicated in various cancers.
Biological Research: It is used in studies related to cell proliferation, differentiation, and survival, given its interaction with TRK pathways.
Chemical Biology: Researchers use this compound to probe the mechanisms of TRK signaling and to develop new inhibitors with improved efficacy and selectivity.
Mechanism of Action
The mechanism of action of N4-(1-Benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its binding to the active site of TRKs, inhibiting their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signal transduction pathways that promote cancer cell proliferation and survival . The compound’s molecular targets include TRKA, TRKB, and TRKC, which are activated by neurotrophins like nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF).
Comparison with Similar Compounds
Similar Compounds
N~4~-(1-Benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: is compared with other pyrazolo[3,4-b]pyridine derivatives, such as:
Uniqueness
The uniqueness of N4-(1-Benzyl-1H-pyrazol-4-yl)-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific substitution pattern, which confers distinct biological activity and selectivity towards TRKs. This makes it a valuable lead compound for the development of new cancer therapies .
Properties
Molecular Formula |
C22H22N6O |
---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H22N6O/c1-14-20-18(10-19(16-8-9-16)25-21(20)27(2)26-14)22(29)24-17-11-23-28(13-17)12-15-6-4-3-5-7-15/h3-7,10-11,13,16H,8-9,12H2,1-2H3,(H,24,29) |
InChI Key |
HOHNEOPGJXVYEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CN(N=C4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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